1-Butylaziridine: A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Experimental Workflows
1-Butylaziridine: A Comprehensive Technical Guide on Chemical Structure, Physical Properties, and Experimental Workflows
Introduction and Chemical Topology
1-Butylaziridine (IUPAC: 1-butylaziridine; CAS: 1120-85-0) is a specialized, nonactivated aliphatic aziridine. Characterized by a highly strained three-membered nitrogen heterocycle attached to a linear butyl chain, it serves as a critical intermediate in advanced polymer chemistry, the synthesis of novel ionic liquids, and the formulation of active energy ray-polymerizable coatings. Unlike activated aziridines that bear electron-withdrawing groups (e.g., tosyl or acyl), the electron-donating nature of the butyl group fundamentally alters the molecule's reactivity profile, making it a potent nucleophile capable of mediating spontaneous zwitterionic copolymerizations.
Physicochemical Properties
The physical and chemical properties of 1-butylaziridine are dictated by the interplay between its lipophilic butyl tail and the polar, highly strained aziridine headgroup. The high angle strain (approximately 60° compared to the ideal 109.5° for sp³ hybridized atoms) represents a massive thermodynamic driving force for ring-opening reactions.
Table 1: Quantitative Physicochemical Data of 1-Butylaziridine
| Property | Value | Reference |
| IUPAC Name | 1-butylaziridine | 1 |
| CAS Number | 1120-85-0 | 1 |
| Molecular Formula | C₆H₁₃N | 1 |
| Molecular Weight | 99.17 g/mol | 1 |
| Density | 0.863 g/cm³ | 2 |
| Exact Mass | 99.1048 Da | 1 |
| XLogP3-AA | 1.3 | 1 |
| H-Bond Acceptors | 1 | 1 |
Mechanistic Insights: The Aziridine Ring Reactivity
The reactivity of 1-butylaziridine is governed by its nonactivated status. Because the N-butyl group pushes electron density onto the nitrogen via inductive effects (+I effect), the nitrogen lone pair becomes highly nucleophilic. When exposed to electrophiles (such as isothiocyanates or carbon monoxide), the nitrogen attacks the electrophilic center, forming a quaternary nitrogen intermediate.
This quaternization is the critical destabilizing event. The accumulation of positive charge on the nitrogen further weakens the already strained C–N bonds. To relieve the extreme Baeyer strain, the ring spontaneously opens, generating a zwitterionic intermediate. In polymer chemistry, this zwitterion acts as the propagating species for chain-growth copolymerization without the need for external catalysts 3.
Fig 1: Mechanistic pathway of 1-butylaziridine ring-opening and zwitterionic propagation.
Experimental Workflow: Zwitterionic Copolymerization
To harness the reactivity of 1-butylaziridine, researchers frequently employ it in copolymerization reactions with isothiocyanates. The following protocol outlines a self-validating system for the spontaneous zwitterionic copolymerization of 1-butylaziridine (AzBu) and phenyl isothiocyanate (ITPh) 3.
Causality-Driven Methodology
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Preparation of Anhydrous Environment: Flame-dry a 25 mL Schlenk reactor three times on a high-vacuum line. Causality: Aziridines and their zwitterionic intermediates are highly sensitive to protic impurities. Trace moisture can act as a chain transfer agent, prematurely terminating the polymerization and leading to unpredictable molecular weights.
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Monomer Introduction: Add 0.5 g (3.70 mmol) of ITPh and 0.43 mL (3.70 mmol) of 1-butylaziridine into the flask. Causality: Equimolar ratios ensure an alternating copolymer structure, driven by the sequential zwitterionic intermediate formation.
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Solvent Distillation: Distill 1.0 mL of anhydrous Tetrahydrofuran (THF) directly into the reactor. Causality: Distillation over a drying agent (like sodium/benzophenone) guarantees the removal of peroxides and water from THF, preserving the living nature of the polymerization.
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Initiator Addition: Introduce 286 μL of NaPPA initiator (0.86 M in THF) under a strict nitrogen atmosphere. Causality: While the reaction can be spontaneous, adding a defined initiator controls the initiation rate, resulting in polymers with a narrow dispersity (Đ) and predictable chain lengths.
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Propagation: Maintain the reaction at 25 °C. Causality: Ambient temperature is sufficient due to the high thermodynamic driving force of the aziridine ring strain. Elevated temperatures could lead to unwanted side reactions or homopolymerization.
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Termination and Validation: Quench the reaction with methanol. Causality: Methanol provides a proton to cap the anionic propagating chain end and a methoxide to quench any residual electrophilic species. The resulting polymer must be analyzed via ¹H NMR and Gel Permeation Chromatography (GPC) to validate conversion rates and molecular weight (Mn), creating a closed-loop validation of the synthesis.
Fig 2: Step-by-step workflow for the zwitterionic copolymerization of 1-butylaziridine.
Industrial and Analytical Applications
Beyond fundamental polymer synthesis, 1-butylaziridine has distinct industrial applications:
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Active Energy Ray-Polymerizable Resins: 1-butylaziridine is utilized as a cyclic imine compound in optical element laminates. Its inclusion (at specific weight ratios) significantly improves the adhesion of the resin to various substrates without compromising optical properties like total light transmittance and haze 4.
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Melanoidin Characterization: In food chemistry, 1-butylaziridine has been tentatively identified in the volatile pyrolyzates of aldose-butylamine mixtures, serving as a structural marker for understanding the complex polycondensation reactions that form low molecular weight melanoidins during the Maillard reaction (e.g., in coffee roasting) 5.
Safety and Handling Protocols
As an aziridine derivative, 1-butylaziridine is a potent alkylating agent. The exact mechanism that makes it useful in polymerization—its ability to undergo rapid nucleophilic attack and ring-opening—also makes it highly reactive toward biological nucleophiles (e.g., DNA and proteins).
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Containment: Must be handled exclusively within a certified fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile or butyl rubber gloves.
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Storage: Store under an inert atmosphere (argon or nitrogen) at low temperatures to prevent spontaneous homopolymerization or degradation.
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Decontamination: Spills or residual monomer in reaction vessels should be neutralized using an acidic methanol solution, which safely forces the ring-opening reaction to form a stable, non-toxic amino ether derivative before disposal.
References
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PubChem - NIH. "Aziridine, 1-butyl- | C6H13N | CID 14267". Available at:[Link]
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XiXiSys. "1-Butylaziridine SDS (CAS: 1120-85-0)". Available at:[Link]
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ACS Publications. "Copolymerization of Isothiocyanates and Nonactivated Aziridines Mediated by Zwitterionic Intermediates through Condensation and Chain Growth". Macromolecules. Available at:[Link]
- Google Patents. "WO2014010627A1 - Active energy ray-polymerizable resin composition and laminate obtained using said resin composition".
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ACS Publications. "Low Molecular Weight Melanoidins in Coffee Brew". J. Agric. Food Chem. Available at: [Link]
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